molecular formula C10H11N3OS2 B14905145 n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide

n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14905145
M. Wt: 253.3 g/mol
InChI Key: FEDIKTKMSUVKER-UHFFFAOYSA-N
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Description

n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: is a synthetic organic compound that features a pyrazole ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of the Pyrazole and Thiophene Rings: This step involves the formation of a thioether linkage between the pyrazole and thiophene rings, often using a thiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under certain conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: can be compared with other pyrazole and thiophene-containing compounds.

  • Examples include pyrazole-based inhibitors and thiophene-based drugs .

Uniqueness

The uniqueness of This compound lies in its specific combination of the pyrazole and thiophene rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H11N3OS2/c14-10(13-8-4-11-12-5-8)7-15-6-9-2-1-3-16-9/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

FEDIKTKMSUVKER-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CSCC(=O)NC2=CNN=C2

Origin of Product

United States

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